Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate
Description
Properties
IUPAC Name |
benzyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-11-13-6-8-16(9-7-13)10-15(18)19-12-14-4-2-1-3-5-14/h1-5,13,17H,6-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBYLGLVOVOERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-Hydroxymethyl)piperidin-1-yl Acetic Acid Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester. Designed for professionals in the fields of chemical research and drug development, this document synthesizes known data with expert-backed theoretical insights to serve as a practical resource in the laboratory and during the strategic planning of research initiatives.
Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry
The piperidine moiety is a cornerstone in the architecture of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the spatial orientation of pharmacophoric groups. This guide focuses on a specific, functionalized piperidine derivative, (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester, a compound with significant potential as a versatile intermediate in the synthesis of more complex molecules for drug discovery programs.[2]
Core Molecular and Physicochemical Properties
(4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester, identified by the CAS Number 1207175-86-7 , is a compound whose empirical data is not extensively documented in publicly accessible literature.[3] However, a robust profile can be constructed from its molecular structure and data from closely related analogs.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate | - |
| CAS Number | 1207175-86-7 | [3] |
| Molecular Formula | C₁₅H₂₁NO₃ | - |
| Molecular Weight | 263.33 g/mol | - |
Physicochemical Characteristics (Predicted)
The following properties are estimated based on the structure and data from analogous compounds, such as Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. These values should be confirmed by experimental analysis.
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for benzyl esters of this molecular weight. |
| Boiling Point | > 350 °C at 760 mmHg | Extrapolated from similar structures. |
| Flash Point | > 150 °C | Estimated based on comparable benzyl esters. |
| Density | ~1.15 g/cm³ | Based on related piperidine derivatives. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The ester and benzyl groups confer lipophilicity, while the hydroxyl and piperidine nitrogen provide some polarity. |
Synthesis and Purification Protocols
Proposed Synthetic Pathway
The logical approach involves the N-alkylation of 4-piperidinemethanol with a suitable protected acetic acid derivative, followed by esterification. A common and effective choice for the alkylating agent is benzyl bromoacetate.
Caption: Proposed one-pot synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester via N-alkylation.
Materials:
-
4-Piperidinemethanol
-
Benzyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-piperidinemethanol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.). Stir the suspension at room temperature for 15 minutes.
-
N-Alkylation: Add benzyl bromoacetate (1.1 eq.) dropwise to the stirring suspension.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester.
Self-Validation: The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic signatures for (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester, based on its chemical structure and spectral data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: A multiplet in the range of δ 7.30-7.40 ppm corresponding to the five protons of the benzyl group.
-
Benzyl Ester Methylene Protons: A singlet at approximately δ 5.15 ppm.
-
Hydroxymethyl Protons: A doublet at around δ 3.45 ppm.
-
Piperidine Ring Protons: A series of multiplets between δ 1.20 and 3.00 ppm.
-
Hydroxyl Proton: A broad singlet that may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Ester Carbonyl Carbon: A peak around δ 171 ppm.
-
Aromatic Carbons: Peaks in the region of δ 128-136 ppm.
-
Benzyl Ester Methylene Carbon: A peak at approximately δ 66 ppm.
-
Hydroxymethyl Carbon: A peak around δ 67 ppm.
-
Piperidine Ring Carbons: Peaks in the range of δ 25-60 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3400-3300 cm⁻¹ from the hydroxyl group.
-
C-H Stretches (Aromatic and Aliphatic): Peaks in the 3100-2850 cm⁻¹ region.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1740 cm⁻¹.
-
C-O Stretch (Ester): An absorption band in the 1250-1150 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The expected molecular ion peak at m/z = 263.
-
Key Fragmentation Pattern: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).
Applications in Research and Drug Development
While specific biological activities for this compound have not been reported, its structure suggests several potential applications as a key intermediate in medicinal chemistry.
Scaffold for Novel Therapeutics
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs targeting a wide range of biological targets.[1] This compound, with its reactive hydroxyl group, serves as an excellent starting point for further chemical modifications.
Caption: Potential derivatization pathways for therapeutic applications.
The hydroxyl group can be readily converted into other functional groups (e.g., ethers, esters, amines) to explore structure-activity relationships (SAR) in a drug discovery campaign. The benzyl ester can be deprotected under mild hydrogenolysis conditions to reveal the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug candidates.
Use in Fragment-Based Drug Discovery (FBDD)
The molecule itself, or its de-benzylated carboxylic acid form, could be used as a fragment in FBDD screening to identify new binding motifs for protein targets of interest. Its combination of a rigid ring system and flexible side chains makes it an attractive candidate for exploring chemical space.
Safety and Handling
A specific Safety Data Sheet (SDS) for (4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester is not available. However, based on the SDS of structurally related compounds such as N-benzylpiperidine derivatives, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Seek medical attention.
-
Conclusion
(4-Hydroxymethyl)piperidin-1-yl acetic acid benzyl ester is a valuable, yet under-characterized, chemical entity. Its structural features, particularly the versatile piperidine scaffold and the reactive hydroxyl group, make it a promising building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and handling, empowering researchers to leverage this compound in their drug discovery and development endeavors.
References
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI.
- Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. (2004).
- Supporting Inform
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- 1207175-86-7|Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)
- benzyl 2-(4-hydroxypiperidin-1-yl)
- Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (1997).
- An unprecedented route for benzyl/alkyl acetate synthesis from alcohols†. (n.d.). The Royal Society of Chemistry.
- Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2025).
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.org.
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The Cornerstone of Modern Therapeutics: A Technical Guide to Novel N-Substituted Piperidine Intermediates
Abstract
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as a titan in the field of medicinal chemistry, earning its designation as a "privileged scaffold."[1] Its remarkable prevalence in a multitude of FDA-approved drugs is a testament to its versatility and favorable pharmacological properties. This technical guide provides an in-depth exploration of novel N-substituted piperidine intermediates, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic intricacies of their synthesis, elucidate their profound impact on medicinal chemistry, and provide robust, field-proven protocols for their preparation and characterization. This document is designed not merely as a set of instructions, but as a comprehensive resource that explains the causality behind experimental choices, ensuring a foundation of scientific integrity and practical applicability.
The Strategic Importance of the Piperidine Scaffold in Drug Discovery
The piperidine moiety is a cornerstone of modern drug design due to its unique combination of properties. As a saturated heterocyclic amine, it can be readily functionalized, allowing for precise modulation of a molecule's physicochemical and pharmacokinetic profiles.[2] The introduction of various substituents on the nitrogen atom (N-substitution) is a particularly powerful strategy to fine-tune properties such as:
-
Solubility and Lipophilicity: The piperidine ring itself imparts a degree of both hydrophilicity and lipophilicity.[3] N-substitution allows for the introduction of a wide range of functional groups that can significantly alter the overall solubility and lipophilicity (logP/logD) of the molecule, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]
-
Receptor Binding and Selectivity: The nitrogen atom of the piperidine ring often acts as a key hydrogen bond acceptor or can be protonated to form a cationic center, facilitating crucial interactions with biological targets.[4] The nature of the N-substituent can profoundly influence the binding affinity and selectivity for a specific receptor, enzyme, or ion channel.[5]
-
Pharmacokinetic Properties: Judicious N-substitution can enhance oral bioavailability, modulate metabolic stability, and influence the half-life of a drug candidate.[2][4] For instance, the steric bulk of an N-substituent can shield the molecule from metabolic enzymes.
-
Chirality and Stereochemistry: The introduction of substituents on the piperidine ring can create chiral centers, leading to stereoisomers with potentially different pharmacological activities and toxicological profiles.[3] The synthesis of enantiomerically pure piperidine derivatives is a critical aspect of modern drug development.[6][7]
The strategic incorporation of N-substituted piperidines is evident in a wide array of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[4][8]
Core Synthetic Strategies for N-Substituted Piperidine Intermediates
The efficient and versatile synthesis of N-substituted piperidines is paramount for their application in medicinal chemistry. Several robust methodologies have been developed, with the choice of method often dictated by the desired substitution pattern, functional group tolerance, and scalability.
Reductive Amination: A Workhorse of C-N Bond Formation
Reductive amination is a widely employed and highly reliable method for the synthesis of N-substituted piperidines. This reaction involves the condensation of a piperidine derivative (a secondary amine) with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9][10]
Causality of Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and tolerance of a wide range of functional groups. Sodium cyanoborohydride (NaBH₃CN) is also effective but can introduce cyanide-related impurities.[10] Borane-pyridine complex (BAP) offers a less toxic alternative to cyanide-containing reagents and is effective for the reductive amination of piperidines with various aldehydes.[10]
-
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion.
-
pH Control: Maintaining a slightly acidic pH is crucial for the reaction to proceed efficiently. The acid catalyzes the dehydration step to form the iminium ion, but highly acidic conditions can protonate the starting amine, rendering it unreactive.
Experimental Protocol: Synthesis of N-Benzylpiperidine via Reductive Amination
-
To a solution of piperidine (1.0 equiv.) in dichloromethane (DCM, 0.5 M), add benzaldehyde (1.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylpiperidine.
Buchwald-Hartwig Amination: A Powerful Tool for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl piperidines.[11] This method allows for the formation of a carbon-nitrogen bond between a piperidine and an aryl halide or triflate, a transformation that is often challenging to achieve using traditional methods.[12]
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.[12] Sterically hindered and electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are crucial for achieving high yields, particularly with less reactive aryl chlorides.[13] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperidine, making it a more potent nucleophile. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to prevent catalyst deactivation.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)piperidine via Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 equiv.), piperidine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 equiv.) and a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.) in anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[14]
Asymmetric Synthesis: Accessing Chiral Piperidines
Given the importance of stereochemistry in drug action, the asymmetric synthesis of substituted piperidines is a critical area of research.[3] Strategies for achieving enantiopure piperidines include the use of chiral auxiliaries, chiral catalysts, and chemo-enzymatic methods.[6][7] For example, a practical continuous flow protocol has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines.[15]
Applications in Medicinal Chemistry and Structure-Activity Relationships (SAR)
The N-substituted piperidine scaffold is a recurring motif in a vast number of marketed drugs, highlighting its significance in medicinal chemistry.[4][16] The nature of the N-substituent plays a pivotal role in defining the pharmacological activity of these compounds.
Table 1: Examples of N-Substituted Piperidine-Containing Drugs
| Drug Name | Therapeutic Area | N-Substituent | Mechanism of Action |
| Fentanyl | Analgesic | N-phenethyl | Potent µ-opioid receptor agonist.[17] |
| Risperidone | Antipsychotic | N-ethyl-methylpyridopyrimidinone | Dopamine D₂ and serotonin 5-HT₂A receptor antagonist. |
| Donepezil | Alzheimer's Disease | N-benzyl | Reversible inhibitor of acetylcholinesterase.[8] |
| Paroxetine | Antidepressant | N-fluorophenylmethoxymethyl | Selective serotonin reuptake inhibitor (SSRI). |
| Ritalin (Methylphenidate) | ADHD | N-methyl | Norepinephrine and dopamine reuptake inhibitor. |
Structure-Activity Relationship (SAR) Insights:
SAR studies on N-substituted piperidine derivatives often reveal critical insights for drug design. For example, in a series of nociceptin receptor ligands, functionalization at the amido nitrogen of a spiropiperidine core led to compounds with high binding affinity and selectivity.[18] Similarly, for human histamine H3 receptor agonists, the agonistic activity of N-aryl-piperidine derivatives was greatly influenced by the substituents on the aromatic ring.[5] These studies underscore the importance of systematic exploration of N-substituents to optimize potency and selectivity.
Analytical Characterization of N-Substituted Piperidine Intermediates
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized N-substituted piperidine intermediates.[19] A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: Provides information about the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the piperidine ring protons can reveal its conformation (e.g., chair conformation).[20]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[21]
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable piperidine derivatives.[19]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized intermediates.[22]
-
Reverse-Phase HPLC: The most common mode of HPLC, used to separate compounds based on their hydrophobicity. For piperidines lacking a strong UV chromophore, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) may be necessary.[22][23]
-
Chiral HPLC: Used to separate and quantify enantiomers of chiral piperidine derivatives.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the N-substituted piperidine intermediate in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (if the molecule has a chromophore) or a universal detector.
-
-
Injection and Analysis: Inject a known volume of the sample solution and analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
Visualizations
Diagram 1: Synthetic Workflow for N-Arylation of Piperidine
Caption: Buchwald-Hartwig N-Arylation Workflow.
Diagram 2: Simplified Dopamine D2 Receptor Signaling
Caption: Antagonism of D2 Receptor by Risperidone.
Diagram 3: Logic of SAR Optimization
Caption: Iterative Cycle of SAR-Driven Optimization.
Conclusion
N-substituted piperidine intermediates are indispensable tools in the arsenal of the modern medicinal chemist. Their versatile scaffold allows for the systematic optimization of pharmacological properties, leading to the development of safer and more effective drugs. A thorough understanding of the synthetic methodologies, coupled with robust analytical characterization, is crucial for harnessing the full potential of this privileged structural motif. This guide has provided a comprehensive overview of these key aspects, grounded in scientific principles and practical applications, to empower researchers in their quest for novel therapeutics.
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- Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). ACS Publications.
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An In-depth Technical Guide to Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate, identified by CAS Number 1207175-86-7, is a specialized organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery.[1] Its molecular structure uniquely combines a benzyl ester protecting group with a functionalized piperidine ring, making it a versatile scaffold for the synthesis of more complex molecules. The piperidine moiety is a prevalent heterocyclic motif in numerous approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties. This guide provides a comprehensive overview of the compound's properties, a detailed synthetic protocol, analytical characterization methods, and its applications in the field of drug development, offering a critical resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Core Compound Identification and Properties
Precise identification is paramount for regulatory compliance and experimental reproducibility. The fundamental identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1207175-86-7 | [1] |
| Molecular Formula | C15H21NO3 | [1] |
| Molecular Weight | 263.33 g/mol | [1] |
| SMILES Code | O=C(OCC1=CC=CC=C1)CN2CCC(CO)CC2 | [1] |
| Purity | Typically >95% (Varies by supplier) | N/A |
| Storage Conditions | Requires cold-chain transportation and storage | [1] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved via a nucleophilic substitution reaction (N-alkylation). This process involves the alkylation of the secondary amine of (piperidin-4-yl)methanol with a suitable benzyl haloacetate, such as benzyl bromoacetate.
Reaction Principle: The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon atom of the benzyl bromoacetate that is bonded to the bromine atom. A non-nucleophilic base is used to quench the hydrobromic acid byproduct generated during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol
-
Reagent Preparation:
-
Dissolve (Piperidin-4-yl)methanol (1.0 equivalent) in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile. The choice of DMF is often preferred for its ability to dissolve a wide range of reactants.
-
Add a mild, non-nucleophilic base, such as Potassium Carbonate (K2CO3) (2.0-3.0 equivalents), to the solution. The excess base ensures complete neutralization of the acid byproduct.[2]
-
-
Reaction Execution:
-
To the stirred suspension, add Benzyl bromoacetate (1.1 equivalents) dropwise at room temperature. The slight excess of the alkylating agent helps ensure the complete consumption of the starting piperidine.
-
Heat the reaction mixture to a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts (e.g., K2CO3 and KBr).
-
Dilute the filtrate with water and extract the product into an organic solvent like Ethyl Acetate.
-
Wash the combined organic layers with brine to remove residual DMF and water.
-
Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil using silica gel column chromatography to obtain the final product with high purity.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Analytical Characterization
To ensure the structural integrity and purity of the synthesized compound, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is used for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure.
| Technique | Parameter | Expected Result |
| HPLC-UV | Linearity Range | 0.5 - 50 µg/mL |
| Correlation (r²) | > 0.999 | |
| LOD | ~0.15 µg/mL | |
| LOQ | ~0.4 µg/mL | |
| ¹H NMR | Chemical Shift (δ) | ~7.3 ppm: Multiplet, 5H (Aromatic protons of benzyl group) |
| ~5.1 ppm: Singlet, 2H (Methylene protons of benzyl group, -O-CH₂-Ph) | ||
| ~3.5 ppm: Singlet, 2H (Methylene protons of acetate, -N-CH₂-COO-) | ||
| ~3.4 ppm: Doublet, 2H (Methylene protons of hydroxymethyl, -CH₂-OH) | ||
| 1.0-3.0 ppm: Multiplets (Piperidine ring protons) | ||
| LC-MS/MS | Mass-to-charge (m/z) | [M+H]⁺ = 264.15 |
Note: The analytical parameters for HPLC are based on methods for structurally related piperidine compounds.[3] NMR shifts are estimated based on standard chemical shift tables.
Utility in Medicinal Chemistry and Drug Development
The N-benzyl piperidine motif is a cornerstone in modern drug discovery, prized for its ability to engage in crucial cation-π interactions with target proteins and for providing a three-dimensional structure that can be optimized for potency and safety.[4] this compound is a strategic building block that capitalizes on these advantages.
Key Applications:
-
Scaffold for Derivatization: The primary alcohol (-CH₂OH) and the benzyl ester are orthogonal functional handles. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an amine or other functional groups. The benzyl ester can be deprotected via hydrogenolysis to reveal a carboxylic acid, which can then be coupled with amines to form amides.
-
Intermediate for API Synthesis: This compound serves as a precursor for more complex Active Pharmaceutical Ingredients (APIs). The piperidine core is found in drugs targeting a wide range of conditions, from neurological disorders to infectious diseases.[2][5]
-
Fragment-Based Drug Design (FBDD): The molecule itself can be used as a fragment in FBDD screening campaigns to identify initial hits against a biological target.
Role as a Versatile Chemical Intermediate
Caption: Derivatization pathways from the core intermediate.
Conclusion
This compound is more than a mere chemical reagent; it is a strategically designed building block for accelerating drug discovery programs. Its well-defined structure, coupled with versatile functional groups, provides medicinal chemists with a reliable platform for synthesizing libraries of novel compounds. Understanding its synthesis, characterization, and potential applications is essential for any research professional aiming to leverage advanced heterocyclic chemistry in the pursuit of new therapeutics.
References
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Occupational Safety and Health Administration (OSHA). Benzyl Acetate. [Link]
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ScenTree. Benzyl acetate (CAS N° 140-11-4). [Link]
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LookChem. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]
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United States Environmental Protection Agency (EPA). Benzyl acetate Properties. [Link]
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Granchi, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. [Link]
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National Center for Biotechnology Information. Benzyl 2-(4-hydroxyphenyl)acetate. PubChem Compound Summary for CID 11107524. [Link]
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Singh, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
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TSI Journals. Kinetics models to describe the synthesis of benzyl acetate. [Link]
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National Center for Biotechnology Information. 2-Benzylpiperidine. PubChem Compound Summary for CID 118004. [Link]
-
CER. Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. [Link]
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Methodological & Application
Application Notes and Protocols for the N-Alkylation of 4-Hydroxymethylpiperidine
Abstract
The N-alkylation of 4-hydroxymethylpiperidine is a pivotal chemical transformation in the synthesis of a diverse array of pharmaceutical agents and biologically active molecules. The strategic introduction of alkyl groups onto the piperidine nitrogen allows for the fine-tuning of a compound's physicochemical properties, including its lipophilicity, basicity, and conformational flexibility, which in turn profoundly influences its pharmacological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing two robust and widely applicable protocols for the N-alkylation of 4-hydroxymethylpiperidine: classical direct alkylation via nucleophilic substitution and modern reductive amination. The causality behind experimental choices, step-by-step methodologies, and strategies for product validation are elucidated to ensure reproducible and efficient synthesis.
Introduction
The 4-hydroxymethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its N-alkylated derivatives are of particular interest due to their prevalence in compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] The ability to efficiently and selectively introduce a variety of alkyl substituents onto the piperidine nitrogen is therefore a critical capability in drug discovery and development.[3]
This application note presents two distinct, yet complementary, protocols for this key transformation. The choice between these methods is often dictated by the nature of the desired alkyl group, the availability of starting materials, and the desired scale of the reaction.
-
Direct N-Alkylation with Alkyl Halides: This classical approach relies on the nucleophilic character of the secondary amine to displace a halide from an alkyl electrophile. It is a straightforward and often high-yielding method, particularly for the introduction of simple alkyl groups.[4]
-
N-Alkylation via Reductive Amination: This versatile and milder method involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[5][6] This protocol is particularly advantageous for introducing more complex or sterically hindered alkyl groups and for avoiding the potential for over-alkylation, a common side reaction in direct alkylation.[7][8]
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of 4-hydroxymethylpiperidine with an alkyl halide in the presence of a base. The base is crucial for neutralizing the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9] The lone pair of electrons on the nitrogen atom of 4-hydroxymethylpiperidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, is essential to deprotonate the resulting ammonium salt, regenerating the neutral tertiary amine product and driving the reaction to completion.[10]
Caption: SN2 mechanism for direct N-alkylation.
Experimental Protocol
Materials:
-
4-Hydroxymethylpiperidine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-hydroxymethylpiperidine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.
-
Slowly add the alkyl halide (1.1 eq) to the suspension at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C.[4]
-
Heat the reaction mixture to a gentle reflux (or stir at room temperature, depending on the reactivity of the alkyl halide) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated 4-hydroxymethylpiperidine.
Data Summary
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | CH₃CN | 80 | 6 | 85-95 |
| Ethyl Iodide | K₂CO₃ | CH₃CN | 60 | 12 | 80-90 |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 24 | 75-85[12] |
Note: Reaction times and temperatures may need to be optimized depending on the specific alkyl halide used. The use of a non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) can also be effective, particularly for sensitive substrates.[4]
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly versatile and often preferred method for N-alkylation, especially when dealing with aldehydes and ketones as the alkyl source.[13][14] The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is key to the success of this one-pot procedure.[8][15]
Mechanistic Rationale
The reaction proceeds in two distinct steps within the same reaction vessel. First, the secondary amine (4-hydroxymethylpiperidine) reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. The iminium ion is a key electrophilic species that is subsequently and selectively reduced by the hydride reagent to yield the final tertiary amine product.[5][13] Sodium triacetoxyborohydride is particularly effective because it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion as it is formed.[8][16]
Caption: Workflow for N-alkylation via reductive amination.
Experimental Protocol
Materials:
-
4-Hydroxymethylpiperidine
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve 4-hydroxymethylpiperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive ketones.[11]
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. An exotherm may be observed.
-
Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[13]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the pure N-alkylated product.
Data Summary
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 16 | 90-98[13] |
| Acetone | NaBH(OAc)₃ | DCM | 25 | 24 | 85-95 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 18 | 88-96[15] |
Note: Dichloroethane (DCE) can be used as an alternative solvent.[8] For weakly basic amines, the addition of a stoichiometric amount of acetic acid may be necessary.[15]
Product Validation and Characterization
Independent of the synthetic route chosen, the identity and purity of the final N-alkylated 4-hydroxymethylpiperidine product must be rigorously confirmed. Standard analytical techniques for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the product. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the piperidine ring protons and carbons provide definitive evidence of successful N-alkylation.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the product, confirming the addition of the alkyl group.
-
Infrared (IR) Spectroscopy: While less definitive than NMR or MS, IR spectroscopy can be used to monitor the disappearance of the N-H stretch of the starting secondary amine.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are essential for assessing the purity of the final product and for monitoring the progress of the reaction and the effectiveness of the purification.
Troubleshooting and Field-Proven Insights
-
Over-alkylation in Direct Alkylation: A common side reaction in the direct alkylation of amines is the formation of a quaternary ammonium salt due to the reaction of the tertiary amine product with another equivalent of the alkyl halide.[10] To minimize this, it is crucial to use a slight excess of the amine or to add the alkylating agent slowly to the reaction mixture.[4]
-
Low Reactivity of Alkyl Halide: For less reactive alkyl halides (e.g., alkyl chlorides), the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
Incomplete Reaction in Reductive Amination: If the reaction stalls, ensure that the reagents are anhydrous, as water can hydrolyze the iminium ion intermediate and the hydride reagent. The addition of a catalytic amount of a weak acid like acetic acid can also promote iminium ion formation.[11]
-
Purification Challenges: N-alkylated piperidines can sometimes be challenging to purify due to their basicity and potential for streaking on silica gel. Pre-treating the silica gel with triethylamine (typically 1% in the eluent) can help to mitigate this issue. Alternatively, purification via reverse-phase HPLC may be necessary for highly polar compounds.
Conclusion
The N-alkylation of 4-hydroxymethylpiperidine is a fundamental and enabling transformation in modern drug discovery. The two protocols detailed in this application note, direct alkylation and reductive amination, provide researchers with reliable and versatile methods to access a wide range of N-substituted 4-hydroxymethylpiperidine derivatives. By understanding the underlying mechanisms and carefully controlling the reaction conditions, scientists can efficiently synthesize these valuable building blocks for the development of novel therapeutics.
References
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
- Kulkarni, S. S., & Rane, V. H. (2013). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil.
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
- Ghanbarpour, S., & de la Guardia, M. (2020). N-Dealkylation of Amines. Molecules, 25(11), 2568.
- Gaertner, H., & Thompson, A. (2023). Selective endo-cyclic α-functionalization of saturated N-alkyl piperidines. The Journal of Organic Chemistry, 88(17), 11843-11850.
-
Levison, B. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]
- Gaertner, H., & Thompson, A. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 88(17), 11843-11850.
- Powers, D. G., & Paquette, L. A. (2024). Selective Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(23), 4896-4900.
-
Chemistry with Caroline. (2022, April 5). Alkylation of Amines [Video]. YouTube. Retrieved from [Link]
- Casy, A. F., & Hassan, M. M. (1974). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Journal of Pharmaceutical Sciences, 63(10), 1559-1563.
- Sato, S., et al. (2018). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Chemical & Pharmaceutical Bulletin, 66(1), 101-103.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477.
- Scully, F. E., Jr. (1981). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
- Eisai Co., Ltd. (1978). N-alkyl-piperidine DERIVATIVES. Google Patents.
-
Sato, S., et al. (2018). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. ResearchGate. Retrieved from [Link]
- Allied Chemical & Dye Corporation. (1944). Process for the purification of piperidine. Google Patents.
- Manetti, F., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 261, 115814.
- Yamanashi, I., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 37(8), 1137-1145.
- Silvi, M., et al. (2021). Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon.
-
ScienceMadness. (n.d.). Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Reddy, A. S., & Reddy, P. S. (2009). Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. ResearchGate. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
- Tarasevich, V. A., & Kozlov, N. G. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Russian Chemical Reviews, 70(1), 49-65.
- Allied Chemical & Dye Corporation. (1944). Process for purifying piperidine. Google Patents.
-
Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. Retrieved from [Link]
- Wang, C., et al. (2020). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
- Gaertner, H., & Thompson, A. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 88(17), 11843-11850.
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Reaction conditions for piperidine substitution with benzyl 2-bromoacetate
Application Note: Optimized N-Alkylation of Piperidine with Benzyl 2-Bromoacetate
Executive Summary
This guide details the reaction conditions for the nucleophilic substitution of benzyl 2-bromoacetate with piperidine to synthesize benzyl 2-(piperidin-1-yl)acetate . This transformation represents a fundamental method for generating
Unlike simple alkyl halides,
Strategic Rationale & Mechanism
The Chemical Strategy
The choice of benzyl 2-bromoacetate over methyl or ethyl analogues is strategic. The benzyl ester serves as a semi-permanent protecting group for the carboxylic acid. Unlike alkyl esters which require basic hydrolysis (saponification)—conditions that might racemize chiral centers or affect other sensitive groups—the benzyl group can be removed under neutral conditions via catalytic hydrogenolysis (
Reaction Mechanism (S 2)
The reaction proceeds via a classic bimolecular nucleophilic substitution (S
-
Electronic Effect: The adjacent carbonyl group lowers the LUMO energy of the C-Br bond, making this substrate significantly more reactive than a standard alkyl bromide.
-
Steric Effect: Piperidine is a secondary cyclic amine with moderate steric bulk but high nucleophilicity, facilitating a rapid reaction.
Diagram 1: Mechanistic Pathway & Side Reactions
Caption: S
Critical Parameters & Safety
Safety Warning: Lachrymator
CRITICAL: Benzyl 2-bromoacetate is a potent lachrymator (tear gas agent) and a severe skin/eye irritant.[2][3]
-
Engineering Control: All operations must be performed inside a functioning fume hood.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
-
Decontamination: Have a solution of aqueous sodium thiosulfate or dilute ammonia ready to neutralize spills.
Solvent & Base Selection Matrix
| Parameter | Condition A (Homogeneous) | Condition B (Heterogeneous) | Recommendation |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | DCM for small scale (<1g); MeCN for scale-up. |
| Base | Triethylamine (TEA) | Potassium Carbonate ( | |
| Temp | Start at | ||
| Stoichiometry | 1.0 : 1.1 : 1.2 (Amine:E+:Base) | 1.0 : 1.0 : 2.0 (Amine:E+:Base) | Slight excess of base is crucial to drive reaction. |
Experimental Protocols
Method A: Homogeneous Phase (DCM/TEA)
Best for rapid synthesis on small scale (100 mg - 5 g).
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) (
concentration relative to piperidine). -
Cooling: Submerge the flask in an ice-water bath (
) and stir for 10 minutes. -
Addition: Dissolve benzyl 2-bromoacetate (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Note: Dropwise addition prevents localized high concentrations of electrophile, reducing the risk of quaternary salt formation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The amine starting material (ninhydrin stain) should disappear; the product will be UV active.
-
-
Workup:
-
Dilute with DCM.
-
Wash organic layer with saturated
( ) to remove acidic impurities. -
Wash with Brine (
). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
Method B: Heterogeneous Phase (MeCN/ )
Best for scale-up (>5 g) and cleaner impurity profiles.
-
Preparation: Suspend anhydrous
(2.0 equiv) in Acetonitrile (MeCN) . Add piperidine (1.0 equiv). -
Addition: Cool the slurry to
. Add benzyl 2-bromoacetate (1.0 equiv) dropwise. -
Reaction: Warm to RT and stir vigorously. Reaction times may be slightly longer (4–6 hours) due to the heterogeneous nature of the base.
-
Workup:
-
Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the inorganic salts (
, unreacted ). -
Rinse the cake with MeCN or Ethyl Acetate.
-
Concentrate the filtrate to yield the crude oil.
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
-
Diagram 2: Experimental Workflow Decision Tree
Caption: Decision matrix for selecting the optimal protocol based on reaction scale.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| White Precipitate during reaction | Formation of HBr salts (Triethylammonium bromide or KBr). | Normal behavior. In Method A, this dissolves during aqueous workup. In Method B, filter it off. |
| Product spot streaks on TLC | Tertiary amines interact with silica silanols. | Add 1% Triethylamine to your TLC developing solvent and column eluent to sharpen the spot. |
| Low Yield / Quaternary Salt | Excess electrophile used. | Ensure strict stoichiometry. If the product is the tertiary amine, use a slight excess of piperidine (1.1 equiv) rather than the bromide. |
| Lachrymatory effect outside hood | Trace benzyl bromoacetate on glassware. | Rinse all glassware with dilute ammonia or KOH/Ethanol before removing from the hood to hydrolyze the lachrymator. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
-
Sigma-Aldrich. (2023).[4] Safety Data Sheet: Benzyl bromoacetate.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62576, Benzyl bromoacetate.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for general amine alkylation kinetics).
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution. (General protocols for amine alkylation).
Sources
Troubleshooting & Optimization
Technical Support Guide: Removal of Unreacted Benzyl Bromoacetate from Reaction Mixtures
Introduction: The Challenge of a Reactive Starting Material
Benzyl bromoacetate is a highly effective electrophilic alkylating agent, indispensable in synthetic chemistry for introducing a benzyl ester moiety. Its utility stems from the high reactivity of the carbon-bromine bond. However, this same reactivity presents a significant challenge during reaction workup and product purification. Excess, unreacted benzyl bromoacetate can lead to undesired side reactions during subsequent steps or interfere with crystallization and chromatographic separation, ultimately compromising the purity and yield of the target compound.
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to effectively remove unreacted benzyl bromoacetate from their reaction mixtures. We will explore the causality behind various purification strategies, offer detailed, field-proven protocols, and address common questions encountered in the laboratory.
Troubleshooting Guide: Selecting Your Purification Strategy
The optimal method for removing benzyl bromoacetate depends critically on the properties of your desired product. Factors such as polarity, stability to acid and base, thermal stability, and the scale of your reaction will dictate the most efficient approach.
Question: How do I choose the best method to remove residual benzyl bromoacetate?
Answer: The first step is to assess the characteristics of your product relative to benzyl bromoacetate. The following decision workflow provides a logical path to selecting the most appropriate purification technique.
Caption: Decision workflow for selecting a purification method.
Question: My product is stable and has a different polarity than benzyl bromoacetate. What is the most effective method?
Answer: Flash column chromatography is the gold standard in this scenario. Benzyl bromoacetate is a relatively non-polar compound. By selecting an appropriate solvent system, you can effectively separate it from products that are either significantly more polar or, in some cases, less polar.
-
Expertise & Experience: The key is to find a solvent system where the retention factor (Rf) of your product is between 0.2 and 0.4, while the Rf of benzyl bromoacetate is much higher (ideally >0.6). This ensures a good separation. Common eluents for separating benzyl bromoacetate include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[1][2][3][4] For very non-polar products, you may need a less polar system like toluene/hexanes.
Question: My product is very polar or water-soluble. How can I remove the non-polar benzyl bromoacetate?
Answer: Liquid-liquid extraction is an excellent choice. Since benzyl bromoacetate has very low solubility in water, you can partition your reaction mixture between an organic solvent (like ethyl acetate or diethyl ether) and water.[5][6] The benzyl bromoacetate will remain in the organic layer, while your polar or ionic product will move to the aqueous layer. Multiple extractions of the organic layer with water will efficiently remove your product.
-
Trustworthiness: To enhance this process, you can first quench the excess benzyl bromoacetate with a water-soluble nucleophile (see next question), which converts it into a more polar byproduct that is even more easily removed during the aqueous wash.
Question: The polarity of my product is very similar to benzyl bromoacetate, making chromatography difficult. What are my options?
Answer: This is a common and challenging situation where a chemical solution is often more effective than a physical one. The strategy is to convert the unreacted benzyl bromoacetate into a compound with vastly different properties (e.g., a charged salt) that can be easily removed by extraction. This is known as quenching or scavenging.
-
Causality: Benzyl bromoacetate is an electrophile. By adding a nucleophilic scavenger, you can create a new, highly polar molecule. For instance, reacting it with an amine like triethylamine or a phosphine like triphenylphosphine will form a quaternary ammonium or phosphonium salt.[7][8] These salts are often soluble in water or can be precipitated and filtered off, effectively removing the unreacted starting material from the non-polar organic phase containing your product. This is a general strategy for removing excess electrophiles from reaction mixtures.[9]
Physicochemical Data for Benzyl Bromoacetate
A clear understanding of the physical properties of benzyl bromoacetate is essential for designing effective purification protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [10][11] |
| Molecular Weight | 229.07 g/mol | [10][12] |
| Appearance | Colorless to light yellow liquid | [11][13] |
| Boiling Point | 166-170 °C @ 22 mmHg; 145 °C @ 4 mmHg | [13][14] |
| Density | ~1.446 g/mL at 25 °C | [13] |
| Solubility | Insoluble or difficult to mix in water. Soluble in organic solvents (ether, ethanol, ethyl acetate). | [5][11][13] |
| Refractive Index | n20/D ~1.544 | [13] |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the product is significantly more polar than benzyl bromoacetate.
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo to remove the reaction solvent. Re-dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Select a silica gel column of appropriate size for your reaction scale. Pack the column using your chosen eluent system (e.g., 5% ethyl acetate in hexanes).
-
Loading: Load the concentrated crude product onto the top of the silica gel column.
-
Elution: Begin eluting the column with the non-polar solvent system. Benzyl bromoacetate, being relatively non-polar, will elute quickly.[8]
-
Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC), visualizing with a UV lamp. Benzyl bromoacetate is UV active.
-
Gradient (if necessary): Once the benzyl bromoacetate has eluted, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute your desired product.[4]
-
Collection & Concentration: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is ideal for polar or water-soluble products.
-
Dilution: Dilute the reaction mixture with an organic solvent in which benzyl bromoacetate is soluble, such as ethyl acetate or diethyl ether.
-
First Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any acidic byproducts.
-
Water Wash: Perform multiple washes with deionized water or brine. The polar product will partition into the aqueous layer. The benzyl bromoacetate will remain in the organic layer.[1]
-
Combine & Concentrate: Combine all aqueous layers. If desired, back-extract the combined aqueous layers with a fresh portion of the organic solvent to remove any last traces of impurities.
-
Product Isolation: Isolate your water-soluble product from the aqueous layer by an appropriate method (e.g., lyophilization, or acidification followed by extraction if it is an acid salt).
Protocol 3: Chemical Quenching with a Nucleophilic Scavenger
This protocol is for cases where chromatographic separation is difficult.
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath.
-
Scavenger Addition: Add a suitable nucleophilic scavenger. A common choice is triethylamine (1.5 to 2 equivalents relative to the excess benzyl bromoacetate). Stir the mixture at room temperature for 1-2 hours. This converts the benzyl bromoacetate into the water-soluble benzyltriethylammonium bromide salt.[7]
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The ammonium salt will be removed in the aqueous layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude product, now free of benzyl bromoacetate.
-
Further Purification: The resulting crude product can then be further purified by chromatography or crystallization if necessary.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with benzyl bromoacetate? A1: Benzyl bromoacetate is a potent lachrymator (causes tearing) and is irritating to the skin, eyes, and respiratory system.[5][6][10] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][15]
Q2: How should I properly store benzyl bromoacetate? A2: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases, strong oxidizing agents, and metals.[5][6] Some sources also note that it is light-sensitive.[16]
Q3: My bottle of benzyl bromoacetate has turned yellow or brown. Is it still usable? A3: Discoloration often indicates decomposition, potentially through hydrolysis or exposure to light. While it might still be usable for some applications, the purity is compromised. It is recommended to purify it by vacuum distillation before use or to use a fresh bottle for reactions where stoichiometry and purity are critical.
Q4: What are the common decomposition products of benzyl bromoacetate? A4: The primary decomposition pathway is hydrolysis of the ester bond, which can be catalyzed by trace amounts of acid or base. This yields bromoacetic acid and benzyl alcohol.[17][18] During workup, these can complicate purification if not properly removed (e.g., via a bicarbonate wash for the acid and a water wash for the alcohol).
References
- SIELC Technologies. (n.d.). Separation of Benzyl bromoacetate on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). Benzyl 2-bromoacetate synthesis.
- Thermo Fisher Scientific. (2009). Benzyl bromoacetate - SAFETY DATA SHEET.
- ChemicalBook. (2026). Benzyl 2-bromoacetate - Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Benzyl Bromoacetate.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Benzyl 2-bromoacetate.
- ChemicalBook. (n.d.). Benzyl 2-bromoacetate.
- PubChem. (n.d.). Benzyl bromoacetate. National Center for Biotechnology Information.
- CymitQuimica. (n.d.). CAS 5437-45-6: Benzyl bromoacetate.
- Sigma-Aldrich. (n.d.). Benzyl bromoacetate 96%.
- Supporting Information for a scientific article. (n.d.).
- ResearchGate. (2025). A Convenient and Efficient Synthesis of Benzyl Bromoacetoacetate.
- Google Patents. (n.d.). US4123443A - Process for the preparation of bromoacetic acid and esters thereof.
- ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?.
- Chemsrc. (n.d.). Benzyl bromoacetate.
- Organic Syntheses. (2009). Working with Hazardous Chemicals.
- Organic Syntheses. (n.d.). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes.
- Reddit. (2022). separating benzyl bromide.
- Guidechem. (n.d.). What are the synthesis and applications of Benzyl 2-bromoacetate?.
- Cheméo. (n.d.). Benzyl 2-bromoacetate.
- Chemical-supermarket.com. (n.d.). Benzyl bromoacetate.
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
Sources
- 1. Benzyl 2-bromoacetate synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 10. Benzyl bromoacetate | C9H9BrO2 | CID 62576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 5437-45-6: Benzyl bromoacetate | CymitQuimica [cymitquimica.com]
- 12. chemeo.com [chemeo.com]
- 13. Benzyl 2-bromoacetate | 5437-45-6 [chemicalbook.com]
- 14. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. labsolu.ca [labsolu.ca]
- 17. Benzyl bromoacetate | CAS#:5437-45-6 | Chemsrc [chemsrc.com]
- 18. Page loading... [wap.guidechem.com]
Technical Support Center: Stability of Hydroxymethylpiperidine Benzyl Esters
Current Status: Operational Topic: Stabilization & Troubleshooting of Labile Amino-Ester Derivatives Audience: Medicinal Chemists, Analytical Scientists, Formulation Specialists
Introduction: The "Deceptive Stability" of Amino Esters
Hydroxymethylpiperidine (HMP) benzyl esters represent a classic challenge in physical organic chemistry: Intramolecular Catalysis . While these compounds appear chemically robust as dry hydrochloride salts, they exhibit rapid degradation kinetics in solution, particularly at physiological pH.
This guide addresses the root cause of this instability—the "Neighboring Group Effect"—and provides validated protocols to stabilize these molecules during synthesis, storage, and analysis.
Module 1: The pH Paradox (Mechanism of Failure)
The Core Issue: The piperidine nitrogen is a basic center (pKa ~9–10). At neutral or basic pH, a significant fraction of the nitrogen exists as the free base (unprotonated). This lone pair does not act merely as a spectator; it acts as an intramolecular catalyst .
Depending on the substitution pattern (2-, 3-, or 4-hydroxymethyl), the nitrogen can:
-
General Base Catalysis: Activate a water molecule to attack the ester carbonyl.
-
Nucleophilic Catalysis: Directly attack the ester carbonyl to form a transient cyclic tetrahedral intermediate, which then collapses to the hydrolysis product (benzyl alcohol + hydroxymethylpiperidine).
The Solution: Protonation shuts down this pathway. By maintaining the pH at least 2 units below the pKa of the piperidine nitrogen, you effectively "lock" the lone pair, preventing it from participating in the degradation mechanism.
Visualizing the Instability Mechanism
Figure 1: The "Switch" Mechanism. At neutral pH, the free amine facilitates rapid intramolecular hydrolysis. Acidic conditions protonate the amine, blocking this pathway.
FAQ: pH & Stability
Q: Why does my compound degrade in PBS (pH 7.4) within minutes? A: At pH 7.4, you are close to the pKa of the piperidine. A substantial portion of the molecule exists as the free base. The piperidine nitrogen, being spatially close to the ester, acts as an "internal enzyme," accelerating hydrolysis by orders of magnitude compared to a standard ethyl ester.
Q: What is the optimal pH for aqueous handling?
A: pH 3.0 – 4.5. In this range, the nitrogen is fully protonated (
Q: Can I use Ammonium Bicarbonate buffers? A: Avoid. Ammonium bicarbonate (pH ~7.8) is fatal for these compounds. It provides the perfect pH for intramolecular catalysis. Use 0.1% Formic Acid or Acetate buffers (pH 4.0) instead.
Module 2: Solvent Compatibility & Storage
The Core Issue: Transesterification. If you dissolve your HMP ester in a nucleophilic solvent (like Methanol or Ethanol), the solvent can attack the ester carbonyl, swapping the benzyl group for a methyl/ethyl group. This reaction is also catalyzed by the piperidine nitrogen.
Solvent Risk Matrix
| Solvent | Risk Level | Mechanism of Failure | Recommendation |
| Methanol / Ethanol | CRITICAL | Rapid transesterification to methyl/ethyl ester. | NEVER USE for storage. |
| DMSO | Low | Oxidative degradation (rare) or hygroscopicity. | Safe for short-term stock solutions. |
| Acetonitrile (ACN) | Safe | Chemically inert. | Preferred for stock solutions. |
| Water (PBS pH 7.4) | High | Intramolecular hydrolysis. | Use only immediately before assay. |
| Water (0.1% Formic) | Low | Protonation stabilizes the molecule. | Preferred for aqueous dilution. |
Protocol: Safe Stock Preparation
-
Weighing: Weigh the hydrochloride salt, not the free base. The salt is kinetically stable in the solid state.
-
Dissolution: Dissolve in 100% Acetonitrile or DMSO .
-
Note: If using DMSO, ensure it is anhydrous. Water in DMSO can trigger hydrolysis.
-
-
Dilution: When diluting into water for biological assays, ensure the final buffer is slightly acidic (pH 5–6) if the assay tolerates it. If pH 7.4 is required, prepare the solution immediately before use (T < 15 mins).
Module 3: Analytical Troubleshooting (HPLC/LCMS)
The Core Issue: "On-Column Degradation." Users often observe split peaks, fronting, or "ghost peaks" that do not appear in the starting material. This occurs when the compound degrades inside the HPLC column because the mobile phase pH is too high.
Troubleshooting Workflow
Figure 2: Diagnostic logic for identifying degradation sources during analytical chromatography.
FAQ: Analytical Artifacts
Q: I see two peaks in my LCMS: one is my mass, the other is Mass - 104 (Loss of Benzyl). Is my sample impure? A: Not necessarily. If the "impurity" peak increases over time in the autosampler, it is in-situ hydrolysis .
-
Test: Inject the sample immediately after preparation. If the impurity is absent, it is an artifact of stability.
-
Fix: Set the autosampler temperature to 4°C . Acidify the sample vial with 0.1% Formic Acid.
Q: My retention time shifts between runs. A: This suggests the column pH is equilibrating. If you are running a gradient from 0.1% FA (Acidic) to Neutral organic, the local pH on the column might be fluctuating. Ensure both Mobile Phase A and B contain 0.1% Formic Acid or TFA to maintain the protonated state throughout the run.
References
-
Intramolecular Catalysis Mechanism
-
Bruice, T. C., & Benkovic, S. J. (1963). Intramolecular Catalysis in the Hydrolysis of Esters and Amides.[1] Journal of the American Chemical Society.
-
Source:
-
- Neighboring Group Participation (General): Capon, B., & McManus, S. P. (1976). Neighboring Group Participation, Vol 1. Plenum Press, New York. Context: Detailed kinetics of amine-assisted ester hydrolysis.
-
Prodrug Stability (Amino Esters)
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications.
-
Source:
- Relevance: Discusses the stability profiles of amine-ester linkers in physiological media.
-
Transesterification in Methanol
- Miranda, M. T., et al. (1991). Transesterification of peptide esters in methanol. International Journal of Peptide and Protein Research.
-
Source:
Sources
Validation & Comparative
Mass Spectrometry Fragmentation of Piperidine Benzyl Esters: A Comparative Technical Guide
Topic: Mass Spectrometry Fragmentation of Piperidine Benzyl Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Strategic Context
In the landscape of synthetic opioid development and medicinal chemistry, piperidine carboxylate esters represent a critical structural motif. Specifically, piperidine benzyl esters serve as potent intermediates in the synthesis of high-affinity ligands (e.g., fentanyl analogs, pethidine derivatives) and are frequently encountered as metabolic byproducts.
This guide provides a rigorous technical comparison of the mass spectrometric (MS) behavior of piperidine benzyl esters versus their aliphatic analogs (e.g., methyl/ethyl esters). By synthesizing data from Electron Ionization (EI) and Electrospray Ionization (ESI), we establish a self-validating framework for structural elucidation.[2]
Key Technical Insight: The fragmentation of piperidine benzyl esters is driven by a competition between the nitrogen-directed
Mechanistic Deep Dive: Fragmentation Pathways
To accurately interpret spectra, one must understand the causality behind ion formation. We compare the two dominant ionization modes.
Electron Ionization (EI) – 70 eV
In hard ionization, the molecular ion (
-
Pathway A: Tropylium Ion Formation (Diagnostic for Benzyl) [2]
-
Mechanism: Inductive cleavage of the benzylic
bond or rearrangement. -
Result: Formation of the stable tropylium ion (
) at 91 . -
Dominance: In benzyl esters, this is often the base peak, overriding the nitrogen-directed fragmentation.
-
-
Pathway B: Piperidine
-Cleavage [2]
Electrospray Ionization (ESI-MS/MS)
In soft ionization (
-
Pathway C: Neutral Loss of Benzyl Alcohol
-
Mechanism: Proton migrates to the ester oxygen, facilitating the elimination of neutral benzyl alcohol (
). -
Result: An acylium ion corresponding to
.[2]
-
-
Pathway D: McLafferty-Type Rearrangement
-
Mechanism: If
-hydrogens are accessible, a six-membered transition state leads to the loss of a neutral styrene-like molecule.[2]
-
Visualization: Fragmentation Logic Flow
The following diagram illustrates the competitive fragmentation pathways for a generic Benzyl 1-methylpiperidine-4-carboxylate .
Caption: Comparative fragmentation logic for Piperidine Benzyl Esters under EI and ESI conditions.
Comparative Analysis: Benzyl vs. Methyl Esters[2]
This table contrasts the performance and spectral fingerprints of Benzyl esters against the more common Methyl esters.
| Feature | Piperidine Benzyl Ester | Piperidine Methyl Ester | Interpretation |
| Diagnostic Ion (EI) | |||
| Base Peak (EI) | Often | Often Piperidine ring fragment (Charge retention on N) | Benzyl group competes effectively for charge against the piperidine nitrogen. |
| Neutral Loss (ESI) | -108 Da (Benzyl Alcohol) | -32 Da (Methanol) | Large mass shift in benzyl esters makes neutral loss scanning easier.[2] |
| Hydrophobicity (RT) | High (Elutes later on C18) | Low (Elutes earlier on C18) | Benzyl esters provide better retention on RPLC, aiding separation from polar matrix. |
| Limit of Detection | High sensitivity (ESI) due to aromatic | Moderate sensitivity | Benzyl group can enhance ionization efficiency in some sources.[2] |
Validated Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Sample Preparation (General Extraction)[2]
-
Matrix: Plasma or Microsomal Incubation.
-
Step 1: Aliquot
sample. -
Step 2: Add
cold Acetonitrile (with internal standard). Vortex 30s. -
Step 3: Centrifuge at
for 10 min. -
Step 4: Dilute supernatant 1:1 with 0.1% Formic Acid in water.
LC-MS/MS Acquisition Parameters
-
Column: C18 Reverse Phase (
). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
MS Source Settings (ESI+):
-
Spray Voltage:
. -
Capillary Temp:
.[2] -
Collision Energy (CE): Ramp 15–45 eV to capture both the molecular ion and the
91 fragment.
-
Data Validation Check
-
Pass Criteria:
-
Presence of
parent ion.[3] -
Co-elution of the parent ion with the
91 fragment (confirming the benzyl group is attached, not a co-eluting impurity). -
Observation of the "Piperidine Core" fragment (e.g., loss of the ester group entirely).
-
References
-
Differentiation of Isomeric Piperidine Metabolites Source: National Institutes of Health (NIH) / Biomed Chromatogr. URL:[Link] Relevance: Establishes protocols for differentiating hydroxylated piperidine isomers using LC-MS/MS.
-
Analysis of Fentanyl and Analogs Using APCI-GC-MS Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Provides comparative fragmentation data for piperidine-based opioids and the stability of the piperidine ring under CID.
-
Fragmentation Mechanisms of Protonated Benzylamines Source: ResearchGate URL:[2][Link] Relevance: Detailed mechanistic insight into the formation of tropylium ions and benzyl cations from amine precursors.[4]
Sources
A Comparative Guide to N-Benzyl and N-Acetyl Piperidine Derivatives in Drug Discovery
Introduction: The Strategic Choice of an N-Substituent
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in over twenty classes of pharmaceuticals, including market-leading drugs for a range of diseases.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in drug design.[3][4] However, the true potential of a piperidine-based agent is often unlocked by the choice of substituent on the ring's nitrogen atom.
This guide provides an in-depth comparison of two common N-substituted piperidine classes: N-benzyl and N-acetyl derivatives. While the difference appears to be a simple substitution—a benzyl group versus an acetyl group—this choice initiates a cascade of profound changes in the molecule's physicochemical properties, synthetic accessibility, and, ultimately, its pharmacological activity. We will explore the causality behind these differences, providing field-proven insights and experimental data to guide researchers in making strategic decisions during the drug development process.
Section 1: Fundamental Physicochemical and Structural Divergence
The substitution on the piperidine nitrogen fundamentally alters the electronic and steric nature of the molecule. An N-benzyl group creates a tertiary amine, whereas an N-acetyl group forms an amide. This distinction is the root of their divergent properties.
-
Basicity (pKa): The most critical difference lies in the basicity of the nitrogen atom. The lone pair of electrons on the nitrogen of an N-benzyl piperidine is available for protonation, making it a base with a pKa typically around 8-9. In stark contrast, the lone pair on the N-acetyl piperidine's nitrogen is delocalized into the adjacent carbonyl group through resonance, rendering it essentially non-basic under physiological conditions.[5][6] This has massive implications for salt formation, solubility, and the potential for ionic interactions with biological targets.
-
Steric Profile and Lipophilicity: The N-benzyl group is a bulky, lipophilic, and conformationally flexible moiety capable of engaging in hydrophobic and π-π stacking interactions with protein targets.[4] The N-acetyl group is smaller, more polar, and introduces a hydrogen bond acceptor (the carbonyl oxygen) while removing the hydrogen bond donor capability of a secondary amine precursor.
-
Chemical Stability: The N-benzyl group can be readily cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C), a common strategy for deprotection in multi-step syntheses.[7] The N-acetyl amide bond, however, is significantly more robust and requires harsh acidic or basic conditions for hydrolysis.
Table 1: Comparative Physicochemical Properties
| Property | N-Benzyl Piperidine Derivative | N-Acetyl Piperidine Derivative | Rationale & Implications |
| Functional Group | Tertiary Amine | Amide | Dictates all other chemical and physical properties. |
| Nitrogen Basicity | Basic (pKa ≈ 8-9) | Neutral | N-benzyl derivatives can be protonated at physiological pH, enabling ionic interactions. N-acetyl derivatives cannot. |
| Lipophilicity | High (due to benzyl group) | Moderate (increased polarity from carbonyl) | Influences solubility, membrane permeability, and potential for hydrophobic interactions. |
| Hydrogen Bonding | H-bond acceptor (N atom) | H-bond acceptor (O atom) | The nature and location of the hydrogen bond acceptor are altered. |
| Key Interactions | Cation-π, π-π stacking, hydrophobic | Dipole-dipole, H-bonding | Governs the pharmacodynamic profile and potential target binding modes. |
| Chemical Lability | N-benzyl bond cleavable by hydrogenolysis | N-acetyl amide bond is robust | Impacts choice of synthetic routes and pro-drug strategies. |
Section 2: Comparative Synthesis Strategies
The distinct chemical nature of the target N-substituent necessitates different synthetic approaches. While both classes of compounds can originate from piperidine itself, the specific reaction pathways are divergent.
-
Synthesis of N-Benzyl Piperidines: A common and efficient method is the reductive amination of a piperidone precursor with benzaldehyde. This one-pot reaction forms an iminium intermediate that is immediately reduced (e.g., with sodium triacetoxyborohydride), providing good yields and avoiding the potential for over-alkylation. Alternatively, direct N-alkylation of piperidine with benzyl bromide or chloride can be employed, often in the presence of a non-nucleophilic base to scavenge the resulting acid.[8][9]
-
Synthesis of N-Acetyl Piperidines: The synthesis is typically more straightforward, involving the N-acetylation of a piperidine precursor.[5][10] This is achieved by reacting the piperidine with an acetylating agent like acetyl chloride or acetic anhydride, usually in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct.[5]
Caption: Comparative synthetic workflows for N-benzyl and N-acetyl piperidine derivatives.
Section 3: Case Study: Cholinesterase Inhibitors for Alzheimer's Disease
The therapeutic area of Alzheimer's disease (AD) provides a compelling case study to illustrate the divergent pharmacological roles of these two motifs. One of the primary therapeutic strategies for AD is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.
The N-benzylpiperidine moiety is the core structural feature of Donepezil , a first-line AChE inhibitor for the treatment of AD.[1][11] In Donepezil, the N-benzylpiperidine unit serves a critical dual-binding function. The protonated piperidine nitrogen is believed to interact near the enzyme's Catalytic Active Site (CAS), while the benzyl group extends into the Peripheral Anionic Site (PAS), forming a crucial π-π stacking interaction with the tryptophan residue (Trp279) at the gorge entrance.[12][13] This bridging of two key sites is fundamental to its high potency.
Conversely, replacing the N-benzyl group with an N-acyl group (like N-benzoyl, which is electronically similar to N-acetyl) has been shown to render the compounds almost inactive as AChE inhibitors.[14] This dramatic loss of activity can be directly attributed to the loss of the basic nitrogen. Without the ability to be protonated, the molecule cannot form the key ionic interactions in the active site, and the critical bridging of the CAS and PAS is lost. This underscores that the basicity of the piperidine nitrogen is an absolute requirement for this class of inhibitors.[14]
Caption: Binding model of N-benzylpiperidine vs. N-acetyl analog at AChE.
Table 2: Comparative Biological Activity Profile (AChE Inhibition)
| Compound Type | Representative Compound | AChE IC₅₀ (nM) | Key Feature for Activity | Reference |
| N-Benzyl Piperidine | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | Basic nitrogen for CAS interaction; Benzyl for PAS interaction. | [14] |
| N-Benzoyl Piperidine | N-benzoyl analog of the above series | Inactive | Lacks basic nitrogen; cannot form critical ionic interactions. | [14] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of inhibitor potency; lower values indicate higher potency.
Section 4: Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
To provide a practical framework for comparing potential inhibitors, this section details a standardized protocol for determining AChE inhibitory activity using the colorimetric method developed by Ellman. This protocol is self-validating through the use of appropriate controls.
Objective: To determine the IC₅₀ value of test compounds (N-benzyl vs. N-acetyl piperidine derivatives) against electric eel acetylcholinesterase (EeAChE).
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when the substrate, acetylthiocholine, is hydrolyzed. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color formation.
Materials:
-
Electric eel acetylcholinesterase (EeAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Donepezil (as a positive control)
-
Test Compounds (dissolved in DMSO)
-
Phosphate Buffer (100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of EeAChE in phosphate buffer.
-
Prepare a 15 mM ATCI solution in deionized water.
-
Prepare a 3 mM DTNB solution in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control (Donepezil) in phosphate buffer containing a small, consistent percentage of DMSO (e.g., <1%).
-
-
Assay Procedure (in a 96-well plate):
-
Blank: Add 175 µL of phosphate buffer, 5 µL of DMSO, and 20 µL of DTNB.
-
Control (100% Activity): Add 155 µL of phosphate buffer, 5 µL of DMSO, 20 µL of DTNB, and 20 µL of ATCI. After 5 minutes of incubation, add 20 µL of the EeAChE solution to initiate the reaction.
-
Test Wells: Add 155 µL of phosphate buffer, 5 µL of the respective test compound dilution, 20 µL of DTNB, and 20 µL of ATCI. After 5 minutes of incubation, add 20 µL of the EeAChE solution to initiate the reaction.
-
-
Measurement and Data Analysis:
-
Immediately after adding the enzyme, measure the change in absorbance at 412 nm every minute for 15-20 minutes at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The choice between an N-benzyl and an N-acetyl substituent on a piperidine scaffold is a pivotal decision in drug design, not a minor modification. The N-benzyl group confers basicity, lipophilicity, and the potential for crucial π-stacking interactions, a combination that has proven highly successful in targeting enzymes like acetylcholinesterase.[15][16][17][18] In contrast, the N-acetyl group creates a neutral, polar amide, fundamentally altering the molecule's ability to form ionic bonds and changing its hydrogen bonding profile. As demonstrated in the case of AChE inhibitors, the presence of a basic nitrogen is indispensable for activity, making the N-benzyl motif superior in that context.[14] For researchers and drug development professionals, understanding the profound and predictable consequences of this N-substitution is essential for the rational design of potent and effective therapeutic agents.
References
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Sugimoto, H., et al. (1999). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
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Samadi, A., et al. (2016). New cinnamic - N-benzylpiperidine and cinnamic - N,N-dibenzyl(N-methyl)amine hybrids as Alzheimer-directed multitarget drugs with antioxidant, cholinergic, neuroprotective and neurogenic properties. PubMed. [Link]
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Malawska, B., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. PubMed. [Link]
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Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
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Singh, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. PubMed. [Link]
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A Comparative Guide to the Characterization of N-Substituted Piperidine Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be modified to interact with a wide range of biological targets, including enzymes and receptors.[3][4] When functionalized with an ester group and a substituent on the nitrogen atom, these N-substituted piperidine esters become critical intermediates and final products in drug discovery programs targeting conditions from pain management (e.g., fentanyl analogs) to central nervous system disorders (e.g., methylphenidate).[3]
The precise characterization of these molecules is non-negotiable, as subtle changes in stereochemistry or the position of substituents can dramatically alter their pharmacological activity, metabolic stability, and toxicity. This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of N-substituted piperidine esters, offering insights into experimental design and data interpretation. We will explore the synergy between spectroscopic and chromatographic methods, providing field-proven protocols and comparative data to support robust drug development.
I. Synthesis and Structural Context
The characterization strategy for an N-substituted piperidine ester is intrinsically linked to its synthetic origin. A prevalent and efficient method for their synthesis is the catalytic hydrogenation of the corresponding N-substituted pyridine-carboxylic acid precursor.[2][5] This approach typically yields the saturated piperidine ring, which can then be esterified. Another common route involves the N-alkylation of a pre-existing piperidine ester. The choice of synthetic route can influence the impurity profile and the stereochemical outcome, particularly when multiple chiral centers are present.[6][7] For instance, the reduction of substituted pyridines often results in a mixture of diastereomers, necessitating robust analytical methods to separate and characterize each isomer.[6][7]
Caption: General synthetic workflow for N-substituted piperidine esters.
II. Spectroscopic Characterization: Elucidating the Molecular Blueprint
Spectroscopic techniques are indispensable for confirming the core structure, substitution pattern, and functional groups of N-substituted piperidine esters.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the connectivity of protons and their chemical environment. Key diagnostic signals include:
-
Piperidine Ring Protons: These typically appear in the upfield region, from approximately 1.5 to 3.5 ppm. Protons on carbons adjacent to the nitrogen (α-protons, C2-H and C6-H) are deshielded and appear further downfield (2.5-3.5 ppm) compared to the other ring protons (β- and γ-protons, 1.5-2.0 ppm).[8]
-
Ester Group Protons: The chemical shift of the protons on the alkoxy group of the ester is highly diagnostic. For example, the quartet of a CH₂ group in an ethyl ester will typically be found around 4.1-4.3 ppm, while the singlet of a methyl ester appears around 3.6-3.8 ppm.
-
N-Substituent Protons: The signals for the N-substituent will vary widely depending on its nature (e.g., N-benzyl, N-Boc, N-alkyl). An N-benzyl group, for instance, will show aromatic protons (7.2-7.4 ppm) and a characteristic benzylic singlet or AB quartet around 3.5-4.5 ppm.[9]
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, confirming the carbon skeleton.
-
Piperidine Ring Carbons: The carbons alpha to the nitrogen (C2, C6) typically resonate between 40-60 ppm. The chemical shifts are sensitive to the nature of the N-substituent.[10] The other ring carbons (C3, C4, C5) appear further upfield, generally between 20-30 ppm.
-
Ester Carbonyl: The ester carbonyl carbon (C=O) is a key diagnostic peak, appearing significantly downfield in the range of 170-175 ppm.
-
N-Substituent Carbons: The signals for the N-substituent provide confirmation of its identity. For an N-Boc protecting group, the quaternary carbon of the t-butyl group appears around 80 ppm, and the carbonyl at approximately 155 ppm.[11]
B. Infrared (IR) Spectroscopy
IR spectroscopy is excellent for the rapid confirmation of key functional groups. The presence of both the amine and ester functionalities is readily confirmed.
-
Ester C=O Stretch: A strong, sharp absorption band between 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group.[12]
-
C-N Stretch: The stretching vibration of the C-N bond in the piperidine ring typically appears in the 1180-1250 cm⁻¹ region.
-
C-H Stretches: Aliphatic C-H stretching vibrations from the piperidine ring and any alkyl substituents are observed just below 3000 cm⁻¹ .[13]
C. Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns, which aids in structural confirmation. Electrospray ionization (ESI) is generally preferred for these compounds due to their polarity and the basicity of the nitrogen atom, which readily accepts a proton to form a stable [M+H]⁺ ion.[14][15]
Common Fragmentation Pathways:
-
α-Cleavage: This is a dominant fragmentation pathway, especially under Electron Ionization (EI). The cleavage of a C-C bond adjacent to the nitrogen atom results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is often lost preferentially.[14]
-
Ring Fission/Opening: The piperidine ring can undergo cleavage, leading to a variety of acyclic fragment ions.
-
Loss of the Ester Group: Fragmentation involving the ester moiety, such as the loss of the alkoxy group (-OR) or the entire ester as a neutral molecule, is common.
| Technique | Key Information Provided | Typical Data Ranges/Observations |
| ¹H NMR | Proton environment, connectivity, stereochemistry | Piperidine α-H: 2.5-3.5 ppm; Ester O-CH₂: 4.1-4.3 ppm |
| ¹³C NMR | Carbon skeleton, functional groups | Piperidine α-C: 40-60 ppm; Ester C=O: 170-175 ppm[10] |
| IR | Presence of key functional groups | Strong C=O stretch: 1730-1750 cm⁻¹; C-N stretch: ~1200 cm⁻¹ |
| MS (ESI) | Molecular weight, fragmentation patterns | [M+H]⁺ ion is prominent; α-cleavage and ring fission are common[14] |
| Table 1: Summary of Spectroscopic Data for N-Substituted Piperidine Esters. |
III. Chromatographic Analysis: Purity and Quantification
Chromatographic methods are essential for assessing the purity of N-substituted piperidine esters and for separating complex mixtures, such as diastereomers.
A. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the workhorse method for analyzing these compounds.[16]
-
Stationary Phase: A C18 column is most commonly used, separating compounds based on their hydrophobicity.
-
Mobile Phase: A mixture of an aqueous buffer (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol is typical.
-
Detection: UV detection is suitable if the N-substituent contains a chromophore (e.g., a phenyl or benzyl group). For compounds lacking a strong UV chromophore (e.g., N-alkyl derivatives), pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to attach a UV-active tag.[16][17][18] Alternatively, detectors such as Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for volatile and thermally stable piperidine derivatives. It provides excellent separation and delivers structural information through mass spectral fragmentation patterns. The elution order in GC is often influenced by the position of substituents on any aromatic rings.[19]
Caption: A comprehensive analytical workflow for compound characterization.
IV. Physicochemical Characterization
For drug development professionals, understanding the physicochemical properties of N-substituted piperidine esters is as critical as confirming their structure. These properties govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug candidate.
-
Acid Dissociation Constant (pKa): The basicity of the piperidine nitrogen is a key determinant of its behavior at physiological pH. Potentiometric titration is a robust method to determine the pKa, which typically falls in the range of 8-11 for the protonated piperidinium ion.[5]
-
Logarithm of the Partition Coefficient (logP/logD): This value measures the lipophilicity of the compound, which influences its ability to cross cell membranes, including the blood-brain barrier. The N-substituent dramatically impacts this value.
-
Aqueous Solubility: This is a fundamental property affecting drug formulation and bioavailability. Thermodynamic solubility is often measured using the shake-flask method in a relevant buffer (e.g., PBS at pH 7.4).[5]
V. Comparison with Alternative Scaffolds
While piperidine esters are ubiquitous, other heterocyclic scaffolds are also prevalent in drug discovery. A comparison highlights the unique characterization considerations for each.
| Scaffold | Key Structural Feature | Characterization Considerations | Pharmacological Relevance |
| N-Substituted Piperidine Ester | Saturated 6-membered ring with one nitrogen. | Flexible chair/boat conformations can complicate NMR. Basicity of N is key. | CNS agents, analgesics, antivirals.[4] |
| N,N'-Disubstituted Piperazine | Symmetrical 6-membered ring with two nitrogens. | Symmetry can simplify NMR spectra. Two basic centers lead to two pKa values.[19] | Antipsychotics, antidepressants, antihistamines. |
| N-Substituted Pyrrolidine Ester | Saturated 5-membered ring with one nitrogen. | Less conformational flexibility than piperidine. Ring protons are in a more compact NMR region. | Proline mimetics, enzyme inhibitors. |
| N-Substituted Morpholine | 6-membered ring with nitrogen and oxygen. | The ether oxygen reduces the basicity of the nitrogen compared to piperidine. | Anticancer agents, appetite suppressants. |
| Table 2: Comparison of Piperidine Esters with Alternative Heterocyclic Scaffolds. |
The primary advantage of the piperidine scaffold is its inherent three-dimensionality and the conformational flexibility of the chair form, which can be exploited to achieve precise orientations of substituents for optimal target binding. However, this flexibility can also be a characterization challenge, sometimes leading to broadened signals in NMR spectra due to slow ring inversion on the NMR timescale. In contrast, the more rigid five-membered pyrrolidine ring offers less conformational complexity. Piperazines introduce a second nitrogen, creating opportunities for dual substitution and altering physicochemical properties like solubility and pKa, but also adding complexity to the synthesis and characterization of non-symmetrical derivatives.
VI. Experimental Protocols
Protocol 1: RP-HPLC Analysis for Purity Assessment
This protocol is designed for an N-benzyl piperidine-4-carboxylate ethyl ester, which possesses a UV chromophore.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in acetonitrile at 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution, for example: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-26 min, 90% to 10% B; 26-30 min, hold at 10% B for re-equilibration.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
-
Protocol 2: ESI-MS/MS Analysis for Structural Confirmation
-
Sample Preparation:
-
Prepare a solution of the compound at approximately 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Introduce the sample directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500) to identify the protonated molecular ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor. Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas. Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
-
Data Analysis:
-
Correlate the observed fragment ions with expected cleavage patterns (e.g., α-cleavage, loss of the ester group) to confirm the proposed structure.[14]
-
Conclusion
The robust characterization of N-substituted piperidine esters is a multi-faceted process that relies on the synergistic application of spectroscopic and chromatographic techniques. A thorough understanding of NMR, MS, IR, and HPLC provides the necessary data to confirm chemical identity, establish purity, and elucidate the three-dimensional structure. By integrating these analytical workflows with the evaluation of key physicochemical properties, researchers and drug development professionals can build a comprehensive data package, enabling confident decision-making and advancing the development of novel therapeutics based on this privileged scaffold.
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Safety Operating Guide
Personal protective equipment for handling Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate
Essential Safety and Handling Guide for Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate
This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 1207175-86-7) in a laboratory setting. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information to maintain a safe and efficient laboratory environment. The following protocols are based on an expert synthesis of data from structurally related compounds, including benzyl esters and piperidine derivatives, to provide a robust framework for safe handling in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Assessment: A Synthesis of Structural Analogs
This compound is a molecule combining a benzyl acetate moiety with a substituted piperidine ring. Lacking a dedicated SDS, a conservative approach to safety necessitates an evaluation of the potential hazards associated with these structural components.
-
Piperidine Derivatives: The piperidine scaffold is a common feature in many pharmaceuticals.[1][2] However, piperidine itself is a corrosive and toxic compound, capable of causing severe skin burns, eye damage, and respiratory irritation.[3][4][5] Derivatives can vary in their toxicological profiles, but it is prudent to handle any novel piperidine-containing compound with a high degree of caution.[1]
-
Benzyl Esters: Benzyl acetate, a structurally similar ester, is known to cause skin and eye irritation.[6] While many benzyl esters are considered to have low acute toxicity, they can be hydrolyzed to benzyl alcohol and the corresponding carboxylic acid, which have their own toxicological profiles to consider.[7][8]
Based on this analysis, this compound should be treated as a compound that is potentially corrosive, a skin and eye irritant, and harmful if inhaled or ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with the rationale rooted in the potential hazards of its structural components.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes which could cause severe eye irritation or damage, a known risk with piperidine and some benzyl esters.[3][6][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Provides a barrier against skin contact, which can lead to irritation or burns.[4][10] Gloves should be inspected before use and disposed of properly after handling. |
| Protective Clothing | A lab coat, worn fully fastened. | Protects against incidental skin contact.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling aerosols or vapors, which may be irritating to the respiratory tract.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.
Preparation and Handling
-
Work Area Preparation: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.
-
Personal Protective Equipment: Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing and Aliquoting: When weighing the solid compound, use a balance inside the fume hood or in a designated weighing enclosure. If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for handling chemical spills. This should include absorbent materials, neutralizing agents (for potential acidic or basic properties), and waste disposal bags.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood.
-
Contain: For small spills, use an inert absorbent material to contain the substance.
-
Clean: Carefully collect the absorbed material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent, followed by soap and water.
-
Decontaminate: Properly decontaminate all equipment used for cleanup.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Segregation: All waste materials contaminated with this compound, including disposable gloves, weighing paper, and absorbent materials from spills, must be collected in a designated, sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain.[11]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance reference for the safe handling workflow, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
-
Safety Data Sheet: Piperidine. Carl ROTH. (2025, March 31). Retrieved from [Link]
-
Piperidine - SAFETY DATA SHEET. Penta chemicals. (2024, May 7). Retrieved from [Link]
-
Benzyl Benzoate RED1. Regulations.gov. (2010, April 4). Retrieved from [Link]
-
Belsito, D., et al. (2012). Fragrance material review on benzyl acetate. Food and Chemical Toxicology, 50, S129-S148. Retrieved from [Link]
-
BENZYL DERIVATIVES (JECFA Food Additives Series 48). Inchem.org. Retrieved from [Link]
-
Benzyl acetate (CAS N° 140-11-4). ScenTree. Retrieved from [Link]
-
BLUE Benzyl Alcohol, Benzoic Acid, and its Salts and Ester CIR EXPERT PANEL MEETING SEPTEMBER 26-27. Cosmetic Ingredient Review. (2011, September 1). Retrieved from [Link]
-
AP® Chemistry: Formation of Esters. Aldon Corporation. Retrieved from [Link]
-
PIPERIDINE. Ataman Kimya. Retrieved from [Link]
-
Ester Disposal. Chemtalk. (2008, May 28). Retrieved from [Link]
-
Synthesis, Isolation, and Purification of an Ester. Coach Benner. Retrieved from [Link]
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How to Dispose of Acetic Acid. Lab Alley. (2025, February 1). Retrieved from [Link]
-
Safe Methods for Disposing Glacial Acetic Acid in Laboratory Settings. Environmental Marketing Services. (2024, August 20). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
